2-Acetylamino-4-methylthiazole-5-carboxylic acid
Overview
Description
The compound 2-Acetylamino-4-methylthiazole-5-carboxylic acid is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss 2-Acetylamino-4-methylthiazole-5-carboxylic acid, they do provide insights into related compounds and their synthesis, properties, and molecular structures, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives is described in the papers, where thiuronium salts are used in the synthesis of benzimidazolylthiazoles . The acetylation process of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate is also detailed, which involves the use of acetic anhydride and results in diacetylated products . These methods suggest that the synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid could potentially involve similar acetylation techniques and the use of thiuronium salts with appropriate precursors.
Molecular Structure Analysis
The molecular structure of a closely related compound, 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole, was investigated using x-ray diffraction analysis (XDA) . This analysis would provide detailed information on the bond lengths, angles, and overall three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The papers discuss the acetylation reactions of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which is a process that could be similar for the acetylation of thiazole derivatives . The reaction conditions, such as temperature and the use of neat acetic anhydride, are critical for the regioselectivity and the formation of mono- or diacetylated products. These insights into the reaction mechanisms and conditions can be applied to the chemical reactions involving 2-Acetylamino-4-methylthiazole-5-carboxylic acid.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, they do offer information on the properties of similar compounds. Techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study the properties of the acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate . These properties include solubility, stability, and spectroscopic characteristics, which are essential for understanding the behavior of the compound in various environments and its potential applications.
Scientific Research Applications
Synthesis and Derivative Formation
2-Acetylamino-4-methylthiazole-5-carboxylic acid and its derivatives play a significant role in chemical synthesis. Research by Dovlatyan et al. (2004) demonstrated the formation of 2-acetyl(arylsulfonyl)amino derivatives through acylation, leading to compounds like 2-methylamino-4-methylthiazole-5-carboxylic acid (Dovlatyan et al., 2004). Additionally, Meng et al. (2014) described a one-pot synthesis approach for various 2-substituted-4-methylthiazole-5-carboxylates, highlighting its potential for efficient and practical synthesis in green chemistry (Meng et al., 2014).
Structural Analysis and Properties
The structural characteristics of 2-acetylamino-4-methylthiazole-5-carboxylic acid derivatives are another area of interest. For example, Krapivin et al. (1992) investigated the three-dimensionalstructure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole monohydrate through x-ray diffraction analysis, providing valuable insights into the molecular architecture of these compounds (Krapivin et al., 1992). Additionally, Dzygiel et al. (2004) focused on the synthesis and properties of N-acetylated derivatives, employing techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy to elucidate their structural and conformational characteristics (Dzygiel et al., 2004).
Biological and Pharmacological Activities
2-Acetylamino-4-methylthiazole-5-carboxylic acid derivatives also exhibit a range of biological activities. For instance, Lipnicka et al. (2005) discovered that certain amides of 5‐substituted 3‐methyl‐4‐isothiazolecarboxylic acid, which possess acetylamino groups, showed immunotropic activity in vivo, demonstrating potential applications in immunology and pharmacology (Lipnicka et al., 2005).
Antibacterial and Antifungal Activity
Chavan et al. (2007) explored the antibacterial activity of derivatives related to 2-acetylamino-4-methylthiazole-5-carboxylic acid. They found that these compounds exhibited good to moderate antibacterial activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli, highlighting their potential in antimicrobial research (Chavan et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBIYKNODXVOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357644 | |
Record name | 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylamino-4-methylthiazole-5-carboxylic acid | |
CAS RN |
63788-62-5 | |
Record name | 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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